molecular formula C9H14BrNO3 B1520225 tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate CAS No. 885278-03-5

tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

Cat. No. B1520225
CAS RN: 885278-03-5
M. Wt: 264.12 g/mol
InChI Key: JLGDEUGSXALHGU-UHFFFAOYSA-N
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Description

“tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H14BrNO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate” is represented by the SMILES string CC(C)(C)OC(=O)N1CC(Br)C(=O)C1 . The InChI key for this compound is JLGDEUGSXALHGU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate” is a solid substance . Its molecular weight is 264.12 . The compound is not soluble in water but can dissolve in most organic solvents .

Scientific Research Applications

Synthesis of Chiral Compounds

“1-Boc-3-Bromo-4-oxopyrrolidine” can be used in the stereocontrolled synthesis of chiral compounds . Chiral compounds are molecules that are non-superimposable on their mirror images, and they play a crucial role in various fields, including pharmaceuticals, agrochemicals, and materials science.

Boc Protection

The compound features a Boc (tert-butoxycarbonyl) protecting group . This group is widely used in organic synthesis to protect amines while other reactions are being carried out. The Boc group can be removed under acidic conditions when the protection is no longer needed.

N-methoxy-N-methyl Amidation

The compound can be used in the process of N-methoxy-N-methyl amidation . This reaction is useful in the synthesis of Weinreb amides, which are valuable intermediates in organic synthesis.

Acetonization

“1-Boc-3-Bromo-4-oxopyrrolidine” can be involved in acetonization processes . Acetonization is a type of organic reaction where a compound is converted into its corresponding acetone derivative.

Safety and Hazards

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

The compound’s pharmacokinetics, such as its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would depend on various factors including its chemical structure, the route of administration, and the dose. For instance, the tert-butyl group in the compound might increase its lipophilicity, which could potentially enhance its absorption and distribution within the body .

The compound’s mechanism of action and the biochemical pathways it affects would depend on its specific targets in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might interact with these targets to modulate their activity, leading to changes in cellular functions and physiological processes .

The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGDEUGSXALHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671933
Record name tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

CAS RN

885278-03-5
Record name 1,1-Dimethylethyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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